(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride
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Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H30ClN3O4S and its molecular weight is 395.94. The purity is usually 95%.
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Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure includes a piperazine and piperidine core, which are common in many biologically active compounds. The presence of a cyclopropyl group and a methylsulfonyl moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of related compounds were noted to range from 100 to 400 µg/mL, demonstrating moderate to good activity against pathogens .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Piperidine derivatives have been associated with anticancer activity through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells. For example, studies on similar compounds have indicated their ability to inhibit tumor growth in vitro and in vivo models .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological activities. Compounds containing this structure have been evaluated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. The brain penetrant nature of some related compounds suggests that this compound may also influence central nervous system (CNS) pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism. For instance:
- Inhibition of Phosphodiesterase (PDE) : Certain derivatives have been shown to inhibit PDE, leading to increased levels of cyclic nucleotides, which can enhance neuronal signaling and potentially exhibit neuroprotective effects .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of piperazine derivatives found that modifications to the piperazine ring significantly impacted efficacy against specific bacterial strains, suggesting that similar modifications could enhance the activity of this compound .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with similar structures induced apoptosis and inhibited proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S.ClH/c1-24(22,23)19-6-4-14(5-7-19)16(21)18-10-8-17(9-11-18)12-15(20)13-2-3-13;/h13-15,20H,2-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCMAGZVAJUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.